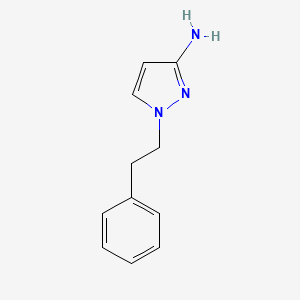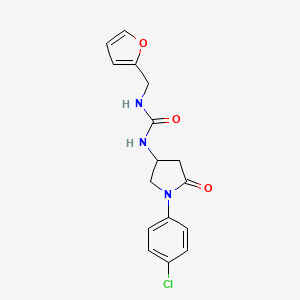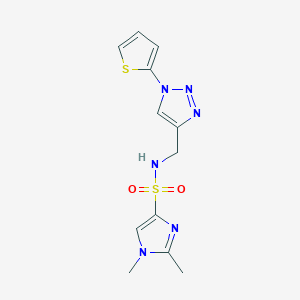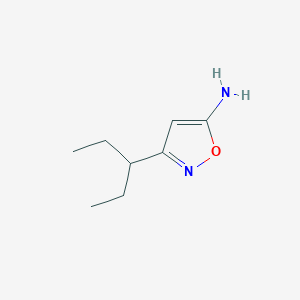
1-(2-Phenylethyl)-1H-pyrazol-3-amine
Übersicht
Beschreibung
The compound “1-(2-Phenylethyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “2-Phenylethyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) attached to an ethyl group (a two-carbon chain). The “1H” in the name indicates the position of a hydrogen atom in the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a pyrazole ring attached to a phenylethyl group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. Pyrazoles can react with electrophiles at the nitrogen atoms, and the phenylethyl group could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are crystalline solids at room temperature, and they may exhibit fluorescence .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Pyrazole derivatives have been synthesized and evaluated for various biological activities. For instance, compounds structurally related to 1-(2-Phenylethyl)-1H-pyrazol-3-amine have been reported to exhibit sedative effects, platelet antiaggregating activity, as well as moderate local anesthetic, analgesic, and anti-inflammatory activities in preclinical models (Bondavalli et al., 1990). Additionally, some pyrazole derivatives have been identified as potential antitumor, antifungal, and antibacterial agents, highlighting the versatility of these compounds in drug discovery (Titi et al., 2020).
Material Science Applications
In material science, pyrazole derivatives have been utilized for functional modification of polymers, leading to enhanced properties. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with pyrazole-based amine compounds demonstrated increased swelling and thermal stability, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Organic Synthesis and Catalysis
In the field of organic synthesis, pyrazole derivatives have been used as ligands in catalytic reactions to achieve selective transformations. For instance, unsymmetrical pyrazole-based ligands have been applied in palladium-catalyzed asymmetric allylic aminations, demonstrating the ability to control the configuration of the resulting products with high enantioselectivity (Togni et al., 1996).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCAVAUAKIHFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide](/img/structure/B2841613.png)

![1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2841615.png)




![1-Cyclopropyl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2841623.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2841625.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2841627.png)

![N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2841633.png)
